![molecular formula C5H5BO3S B1603277 (4-Formylthiophen-2-yl)boronic acid CAS No. 1186026-19-6](/img/structure/B1603277.png)
(4-Formylthiophen-2-yl)boronic acid
Overview
Description
“(4-Formylthiophen-2-yl)boronic acid” is a boronic acid compound with the CAS Number: 1186026-19-6 . It has a molecular weight of 155.97 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5BO3S/c7-2-4-1-5 (6 (8)9)10-3-4/h1-3,8-9H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions make boronic acids useful in various sensing applications . Additionally, boronic acids are often used in Suzuki–Miyaura coupling reactions , which are important for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 155.97 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Complex Compounds : (4-Formylthiophen-2-yl)boronic acid is a valuable building block in organic synthesis. For instance, it is used in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling reactions, which are important for synthesizing diverse structures (Hergert et al., 2018).
Creation of Pyrazolines and Thioesters : Research has demonstrated the formation of thioesters of thienylacrylic acid through condensation with acetylenic thioethers, where this compound plays a critical role. The resulting compounds show promise in various chemical applications (Deryagina et al., 1971).
Radioactive Isotope Labeling : The compound is utilized in creating boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which are significant in labeling biologically active compounds for radiotherapy (Francesconi & Treher, 1990).
Fluorescence Sensing Applications : this compound derivatives are used in the development of fluorescent probes for detecting ions like Fe3+ and F- in living cells. These probes are significant for biological and chemical sensing applications (Selvaraj et al., 2019).
Polymer Chemistry : It plays a role in the synthesis of main-chain organoborane polymeric Lewis acids. These polymers have applications in sensing Lewis basic substrates, demonstrating the versatility of this compound in advanced material science (Sundararaman et al., 2005).
Catalysis and Activation of Hydroxy Groups : Boronic acids, including this compound, are used as catalysts to activate hydroxy groups in various organic reactions. This catalysis method offers mild and selective conditions, thus enhancing atom-economy in chemical processes (Hall, 2019).
Safety and Hazards
Future Directions
Boronic acids, including “(4-Formylthiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various applications ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.
Mechanism of Action
Target of Action
The primary target of (4-Formylthiophen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, where it acts as a nucleophilic organic group . In this reaction, the compound is transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
Boronic acids and their esters, in general, are known to be only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is known to be only marginally stable in water . This means that the presence of water could potentially affect the compound’s action, efficacy, and stability. Additionally, the compound’s action in the SM cross-coupling reaction is influenced by the presence of a metal catalyst .
properties
IUPAC Name |
(4-formylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNGETCGSFWOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614306 | |
Record name | (4-Formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186026-19-6 | |
Record name | (4-Formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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